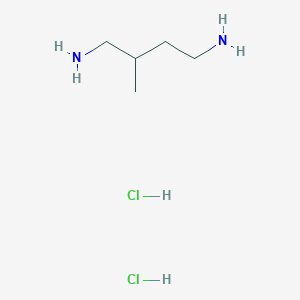

2-Methylbutane-1,4-diamine dihydrochloride

Description

Contextual Significance in Organic Chemistry and Biochemistry

In organic chemistry, diamines are valuable bifunctional molecules used as building blocks for the synthesis of a wide range of compounds, including polymers, ligands for metal complexes, and pharmacologically active molecules. The introduction of a methyl group, as in the parent diamine of the title compound, can impart specific stereochemical control in asymmetric synthesis.

From a biochemical perspective, methylated polyamines play crucial roles in various cellular processes. While the direct biological role of 2-Methylbutane-1,4-diamine is not extensively documented, the study of such modified diamines can provide insights into the structure-activity relationships of naturally occurring polyamines and their interactions with enzymes and nucleic acids.

Overview of Research Trajectories for Alkane Diamines

The broader class of alkane diamines has been a subject of extensive research. Shorter-chain diamines like putrescine (1,4-diaminobutane) are well-known biogenic amines involved in cell growth and differentiation. Research in this area has focused on their roles in cellular metabolism, their potential as disease biomarkers, and their use as precursors for the synthesis of polymers like polyamides.

Longer-chain and substituted diamines are explored for their applications in materials science, coordination chemistry, and medicinal chemistry. The ability of diamines to chelate metal ions has led to the development of various catalysts and metal-organic frameworks. In medicine, diamine derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.

Scope and Research Focus of the Chemical Compound

The research focus on 2-Methylbutane-1,4-diamine Dihydrochloride (B599025) and its parent diamine is primarily in the realm of synthetic organic chemistry. It is often utilized as a specialized building block or a ligand in the synthesis of more complex molecules. Its chiral nature makes it a target for studies in stereoselective synthesis. While its direct biochemical applications are not as well-defined as those of naturally occurring polyamines, it serves as a valuable tool for researchers investigating the chemical and biological properties of substituted diamines. The availability of this compound from commercial suppliers as a research chemical facilitates its use in these exploratory studies. scbt.comscbt.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylbutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(4-7)2-3-6;;/h5H,2-4,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQCJXUDQPHZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Methylbutane 1,4 Diamine Dihydrochloride

Established Synthetic Routes to 2-Methylbutane-1,4-diamine

The primary synthetic strategies for 2-Methylbutane-1,4-diamine often commence from its corresponding diol, 2-methyl-1,4-butanediol (B1595762). This precursor can be synthesized through various methods, including the catalytic hydrogenation of itaconic acid or the reduction of 2-methyl succinic diester derivatives. Once the diol is obtained, it can be converted to the target diamine through several established chemical transformations.

One common approach involves the conversion of the diol to a dihalide, specifically 1,4-dihalo-2-methylbutane, which then serves as a substrate for amination. A classic method for this transformation is the Gabriel synthesis . This process involves the reaction of the dihalide with potassium phthalimide (B116566), followed by hydrazinolysis or acidic hydrolysis to liberate the primary amine functionalities. The Gabriel synthesis is renowned for its ability to produce primary amines with high purity, avoiding the over-alkylation often seen with direct amination using ammonia (B1221849).

Another significant route is through reductive amination . This can be conceptualized as starting from the corresponding dialdehyde (B1249045), 2-methyl-1,4-butanedial, which would be formed by the oxidation of 2-methyl-1,4-butanediol. The dialdehyde can then be reacted with an amine source, such as ammonia, in the presence of a reducing agent to form the diamine.

A more direct, albeit potentially less selective, method is the catalytic amination of 2-methyl-1,4-butanediol. This involves reacting the diol directly with ammonia at elevated temperatures and pressures in the presence of a suitable catalyst.

Stereoselective Synthesis of Enantiopure Isomers

The production of enantiomerically pure (R)- or (S)-2-Methylbutane-1,4-diamine is of significant interest for various specialized applications. The key to achieving this lies in the stereoselective synthesis of a chiral precursor. A notable strategy involves the asymmetric synthesis of chiral 2-methyl-1,4-butanediol. This can be accomplished through the stereoselective reduction of a prochiral starting material or by utilizing a chiral pool approach, starting from a naturally occurring enantiopure compound.

For instance, the synthesis of chiral α-SCF3-β-ketoesters featuring a quaternary stereocenter has been demonstrated by exploiting a chiral auxiliary approach, which could be conceptually adapted. Another approach involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or hydroformylation to introduce the desired stereocenter. While specific examples for 2-methyl-1,4-butanediol are not extensively detailed in readily available literature, the principles of asymmetric synthesis are well-established and applicable.

Once an enantiomerically pure diol is obtained, it can be carried through the established synthetic routes, such as the Gabriel synthesis, with retention of stereochemistry at the chiral center, to yield the corresponding enantiopure diamine.

Multistep Reaction Sequences and Intermediate Formation

The synthesis of 2-Methylbutane-1,4-diamine is inherently a multistep process, involving the formation of several key intermediates. A typical reaction sequence starting from a readily available precursor like itaconic acid would proceed as follows:

Hydrogenation of Itaconic Acid: Catalytic hydrogenation of itaconic acid yields 2-methylsuccinic acid.

Esterification: The dicarboxylic acid is then esterified to produce a dialkyl 2-methylsuccinate.

Reduction to Diol: The diester is reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to afford 2-methyl-1,4-butanediol.

Conversion to Dihalide: The diol is converted to a dihalide (e.g., 1,4-dibromo-2-methylbutane) using a halogenating agent like phosphorus tribromide (PBr₃).

Gabriel Synthesis: The dihalide is reacted with potassium phthalimide to form the bis-phthalimide derivative.

Hydrazinolysis: The final step involves the cleavage of the phthalimide groups with hydrazine (B178648) to yield 2-Methylbutane-1,4-diamine.

Table 1: Key Intermediates in a Potential Synthesis of 2-Methylbutane-1,4-diamine

| Intermediate | Precursor | Reaction |

|---|---|---|

| 2-Methylsuccinic acid | Itaconic acid | Hydrogenation |

| Dialkyl 2-methylsuccinate | 2-Methylsuccinic acid | Esterification |

| 2-Methyl-1,4-butanediol | Dialkyl 2-methylsuccinate | Reduction |

| 1,4-Dihalo-2-methylbutane | 2-Methyl-1,4-butanediol | Halogenation |

| N,N'-(2-methylbutane-1,4-diyl)bis(phthalimide) | 1,4-Dihalo-2-methylbutane | Gabriel Reaction |

Catalytic Approaches in Diamine Production

Catalysis plays a pivotal role in the synthesis of diamines, offering pathways that are often more efficient and environmentally benign than stoichiometric methods. In the context of 2-Methylbutane-1,4-diamine synthesis, catalytic methods are particularly relevant for the hydrogenation of precursors and the direct amination of the diol.

Hydrogenation Catalysts: The initial steps of synthesizing the 2-methyl-1,4-butanediol precursor from unsaturated starting materials like itaconic acid rely heavily on hydrogenation catalysts. Metals such as palladium, platinum, nickel, and ruthenium supported on various materials like carbon or alumina (B75360) are commonly employed. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired product.

Amination Catalysts: The direct conversion of 2-methyl-1,4-butanediol to 2-Methylbutane-1,4-diamine using ammonia can be facilitated by various heterogeneous or homogeneous catalysts. Ruthenium and nickel-based catalysts have shown promise in the amination of diols. These reactions typically require high temperatures and pressures to proceed efficiently. The development of more active and selective catalysts for the direct amination of diols remains an active area of research.

Conversion to Dihydrochloride (B599025) Salt Form

The final step in the synthesis of the target compound is the conversion of the free base, 2-Methylbutane-1,4-diamine, to its dihydrochloride salt. This is a standard acid-base reaction that offers several advantages, including improved stability, crystallinity, and ease of handling of the final product.

The process typically involves dissolving the purified diamine in a suitable organic solvent, such as ethanol (B145695) or isopropanol. Anhydrous hydrogen chloride (HCl), either as a gas or as a solution in an appropriate solvent (e.g., diethyl ether or dioxane), is then added to the diamine solution. The dihydrochloride salt, being insoluble in many organic solvents, precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove any residual impurities, and then dried.

The stoichiometry of the reaction is crucial, with two equivalents of HCl being required to protonate both amine groups of the diamine, forming the dihydrochloride salt.

Advanced Synthetic Techniques and Optimization Studies

Continuous efforts in synthetic chemistry are directed towards developing more efficient, sustainable, and cost-effective methods for producing valuable chemical compounds like 2-Methylbutane-1,4-diamine dihydrochloride.

Yield Enhancement and Reaction Efficiency

Optimizing the yield and efficiency of each step in the multi-step synthesis is paramount. For the Gabriel synthesis, for example, reaction conditions such as temperature, solvent, and the choice of alkyl halide can be fine-tuned to maximize the yield of the primary amine. The use of phase-transfer catalysts has also been explored to improve the efficiency of the alkylation step.

In catalytic reactions, such as hydrogenation and amination, the choice of catalyst, support material, reaction temperature, pressure, and solvent all play a critical role in determining the conversion and selectivity. For instance, in the reductive amination of carbonyl compounds, the use of specific ruthenium nanoparticles has been shown to lead to high reaction rates and selectivity for primary amines.

Table 2: Factors Influencing Yield and Efficiency in Diamine Synthesis

| Synthetic Step | Key Optimization Parameters |

|---|---|

| Precursor Hydrogenation | Catalyst type (e.g., Pd, Pt, Ni, Ru), catalyst support, hydrogen pressure, temperature, solvent |

| Gabriel Synthesis | Reaction temperature, solvent (e.g., DMF), choice of base, method of phthalimide cleavage (e.g., hydrazinolysis vs. acid hydrolysis) |

| Reductive Amination | Reducing agent, catalyst (if applicable), pH of the reaction medium, temperature, solvent |

| Catalytic Amination | Catalyst type and loading, reaction temperature and pressure, ammonia concentration |

Purity Profile Enhancement in Synthetic Preparations

Achieving a high purity profile for this compound is essential for its intended applications. The purification process typically addresses impurities originating from starting materials, side reactions during the synthesis, and residual solvents. A combination of techniques is often employed to enhance the purity of the final product.

Recrystallization is a primary and highly effective method for purifying solid compounds like diamine dihydrochlorides. mt.com The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature. mt.com For diamine salts, polar solvents or mixtures of solvents are generally effective. The process involves dissolving the crude this compound in a minimal amount of the hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the diamine salt decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. Subsequent filtration and drying of the crystals yield a purified product. The efficiency of recrystallization can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the reduction of impurities.

Chromatographic techniques can also be employed for the purification of the free diamine before its conversion to the dihydrochloride salt. Techniques such as column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and an appropriate eluent system can effectively separate the target diamine from byproducts. Reversed-phase chromatography is another option, particularly for polar compounds like diamines.

Washing the isolated solid with a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple yet effective purification step. This can remove residual reactants or byproducts that are more soluble than the diamine dihydrochloride.

The purity of this compound can be quantitatively assessed using various analytical methods. HPLC is a powerful tool for determining the percentage purity and identifying and quantifying specific impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the volatile free diamine to assess its purity before salt formation. uah.edujmchemsci.comresearchgate.net

The following table outlines the key aspects of purity profile enhancement:

| Purification Technique | Principle | Key Parameters |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Solvent selection, cooling rate, final temperature. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Stationary phase, eluent system, flow rate. |

| Washing | Selective dissolution of impurities in a suitable solvent. | Solvent choice, temperature, number of washes. |

By carefully selecting and optimizing these purification methods, the purity profile of synthetically prepared this compound can be significantly enhanced to meet the required specifications for various applications.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Properties and Amine Reactivity

The defining characteristic of 2-Methylbutane-1,4-diamine is the presence of two primary amine functionalities. Each nitrogen atom possesses a lone pair of electrons, rendering the molecule a potent nucleophile. studymind.co.uklibretexts.org This inherent nucleophilicity is the driving force behind its participation in a multitude of chemical transformations. The reactivity of these amine groups is comparable to that of other primary aliphatic amines, which are known to be stronger bases than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl chain. studymind.co.uk This increased electron density on the nitrogen atoms enhances their ability to attack electrophilic centers.

The dihydrochloride (B599025) salt form implies that the amine groups are protonated. For the free diamine to exhibit its nucleophilic character, deprotonation is necessary, which can be achieved by treatment with a suitable base. The reactivity can also be influenced by the steric hindrance provided by the methyl group at the 2-position, which may differentiate the reactivity of the C1 and C4 amino groups in certain reactions.

Studies on diamines have shown that the presence of a second amine group can lead to unique reactivity patterns, such as acting as an internal proton shuttle, which can influence reaction pathways and rates. nih.govresearchgate.net While the specific reactivity of 2-Methylbutane-1,4-diamine is not extensively detailed in the provided search results, general principles of primary diamine reactivity can be applied. For instance, in reactions with isocyanide gold complexes, primary diamines have been observed to exhibit different reactivity compared to secondary diamines, with the formation of the second carbene in bis-ADC compounds being significantly slower. nih.govresearchgate.net This suggests that the two amine groups of 2-Methylbutane-1,4-diamine may react at different rates depending on the specific reaction conditions and reagents.

Formation of Functionalized Derivatives

The nucleophilic amine groups of 2-Methylbutane-1,4-diamine serve as handles for the introduction of a wide variety of functional groups, leading to the synthesis of diverse derivatives.

One of the most fundamental transformations of primary amines is their reaction with carboxylic acid derivatives to form amides. This process, known as amidation or acylation, is a cornerstone of organic synthesis. 2-Methylbutane-1,4-diamine can react with acylating agents such as acid chlorides, acid anhydrides, and esters to yield mono- or di-amides, depending on the stoichiometry of the reactants. libretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acylating agent. studymind.co.uk

The direct reaction of amines with carboxylic acids to form amides is generally unfavorable and requires high temperatures or the use of coupling agents to activate the carboxylic acid. libretexts.org More reactive acylating agents are therefore preferred for efficient amide bond formation. The general scheme for the amidation of 2-Methylbutane-1,4-diamine is as follows:

General Amidation Reaction: R-CO-X + H₂N-(CH₂)₂-CH(CH₃)-CH₂-NH₂ → R-CO-NH-(CH₂)₂-CH(CH₃)-CH₂-NH₂ + HX (where X is a leaving group, e.g., Cl, OCOR')

Further reaction with another equivalent of the acylating agent can lead to the formation of the corresponding di-amide. The choice of solvent and reaction conditions can influence the selectivity towards mono- or di-acylation. The synthesis of amides from esters and amines is a highly desirable approach for amide bond formation. nih.gov Recent advancements have explored catalytic methods for the direct conversion of alcohols and amines into amides, offering a more environmentally benign route. bohrium.com

The nitrogen atoms of 2-Methylbutane-1,4-diamine can also act as nucleophiles in substitution reactions with alkyl and aryl halides. These reactions lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. The reaction with alkyl halides typically follows an SN2 pathway.

General Alkylation Reaction: R-X + H₂N-(CH₂)₂-CH(CH₃)-CH₂-NH₂ → R-NH-(CH₂)₂-CH(CH₃)-CH₂-NH₂ + HX (where X is a halogen)

Over-alkylation is a common issue in these reactions, leading to a mixture of products. However, by carefully controlling the reaction conditions, such as temperature, stoichiometry, and the nature of the alkylating agent, the selectivity for a particular product can be improved. Arylation of amines can be achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. 2-Methylbutane-1,4-diamine can react with two equivalents of an aldehyde or ketone to form a di-imine.

General Schiff Base Formation: 2 R-CHO + H₂N-(CH₂)₂-CH(CH₃)-CH₂-NH₂ → R-CH=N-(CH₂)₂-CH(CH₃)-CH₂-N=CH-R + 2 H₂O

The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture. Schiff bases are versatile intermediates in organic synthesis and can be readily reduced to form secondary amines or used as ligands in coordination chemistry.

Polyamine Synthesis and Oligomerization

The difunctional nature of 2-Methylbutane-1,4-diamine makes it a suitable monomer for the synthesis of polyamines and oligomers. Through reactions with difunctional electrophiles, such as diacyl chlorides or dihalides, it can undergo polymerization to form polyamides or polyamines, respectively.

For example, the reaction with a diacyl chloride would lead to the formation of a polyamide chain:

Polyamide Formation: n ClOC-R-COCl + n H₂N-(CH₂)₂-CH(CH₃)-CH₂-NH₂ → [-OC-R-CO-NH-(CH₂)₂-CH(CH₃)-CH₂-NH-]n + 2n HCl

The properties of the resulting polymer, such as its molecular weight and physical characteristics, can be controlled by the choice of the co-monomer and the polymerization conditions. The methyl group on the diamine backbone can influence the polymer's properties by affecting chain packing and intermolecular interactions.

Cyclic Compound Formation and Heterocyclic Synthesis

The 1,4-diamine structure of 2-Methylbutane-1,4-diamine provides the potential for the synthesis of cyclic compounds, particularly five- and six-membered rings, which are common motifs in many biologically active molecules and functional materials. Intramolecular reactions or reactions with appropriate difunctional reagents can lead to the formation of heterocyclic systems.

For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a seven-membered diazepine (B8756704) ring system. The specific reaction pathways and the resulting cyclic structures would depend on the nature of the reacting partner and the reaction conditions employed. The formation of cyclic dimers has also been observed in the reaction of primary diamines with isocyanide gold complexes. nih.govresearchgate.net

Chelation Chemistry and Ligand Design

2-Methylbutane-1,4-diamine, in its protonated dihydrochloride form or as the free base, is a bidentate ligand, meaning it can bind to a single central metal ion through its two nitrogen donor atoms. This dual coordination leads to the formation of a stable ring structure known as a chelate. The principles of its chelation chemistry are grounded in the fundamental aspects of coordination chemistry, including the chelate effect, steric and electronic influences of its substituent, and the inherent properties of its carbon backbone.

Upon deprotonation, the two primary amine groups of 2-Methylbutane-1,4-diamine become available to coordinate with a metal ion. The spatial arrangement of these donor groups, separated by a four-carbon chain, dictates that a seven-membered chelate ring is formed upon coordination. Generally, five- and six-membered chelate rings are the most thermodynamically stable due to minimal ring strain. libretexts.org Seven-membered rings are less common and typically less stable due to greater conformational flexibility and potential for ring strain. libretexts.orgwikipedia.org However, they are well-documented in complexes with ligands such as 1,4-butanediamine (the parent compound of the ligand ). rsc.org

The stability of the resulting metal complex is significantly influenced by the "chelate effect." This thermodynamic principle describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orgslideshare.net The primary driving force for the chelate effect is a favorable increase in entropy. When a bidentate ligand like 2-Methylbutane-1,4-diamine replaces two monodentate ligands (e.g., ammonia or water molecules) from the metal's coordination sphere, the total number of free molecules in the system increases, leading to a positive entropy change (ΔS) and a more negative Gibbs free energy change (ΔG), which corresponds to a larger formation constant (Kf). libretexts.orgwikipedia.org

The design of 2-Methylbutane-1,4-diamine as a ligand is distinguished by the methyl group at the second carbon position. This substituent introduces several key features:

Steric Hindrance: The methyl group adds steric bulk near one of the nitrogen donor atoms. This can influence the coordination geometry and the stability of the resulting complex. The steric hindrance may favor coordination with smaller metal ions or lead to distorted geometries to accommodate the bulky group.

Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the basicity of the nearby amine group, potentially enhancing its donor strength and the stability of the metal-nitrogen bond.

Chirality: The presence of the methyl group on the second carbon creates a chiral center. This means the ligand is optically active and can be used in the design of chiral metal complexes. Such complexes are of significant interest in asymmetric catalysis and stereoselective reactions. researchgate.net

| Metal Ion | log K₁ | Coordination Environment | Reference Compound |

|---|---|---|---|

| Ca(II) | 4.07 | Aqueous solution | 1,4-Butanediamine |

| Cu(II) | Not specified | Aqueous solution | 1,4-Butanediamine |

| Ni(II) | Not specified | Aqueous solution | 1,4-Butanediamine |

Data for Cu(II) and Ni(II) with 1,4-butanediamine are qualitatively known but specific log K₁ values are not provided in the cited sources. The value for Ca(II) is provided for comparative purposes. scispace.com It is anticipated that the methyl substituent in 2-Methylbutane-1,4-diamine would modify these values due to steric and electronic effects.

The structural parameters of the chelate ring, such as bond lengths and angles, are critical to understanding the stability and reactivity of the complex. While crystal structures for complexes of 2-Methylbutane-1,4-diamine are not available, data from related seven-membered ring chelates can offer insight into the expected geometries. For example, complexes involving triamines that form seven-membered rings have been studied. rsc.org

| Parameter | Expected Range for a 7-Membered Ring | Notes |

|---|---|---|

| M-N Bond Length (Å) | 2.0 - 2.3 | Dependent on the specific metal ion (M) and its oxidation state. |

| N-M-N Bite Angle (°) | 90 - 110 | Highly dependent on the conformational flexibility of the butane (B89635) backbone. |

| Chelate Ring Conformation | Boat, Chair, Twist-Chair | The methyl group in 2-Methylbutane-1,4-diamine would favor conformations that place it in a pseudo-equatorial position to minimize steric strain. |

These are generalized values and would vary based on the central metal atom and the specific crystalline environment.

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methylbutane-1,4-diamine dihydrochloride (B599025), which possesses a chiral center at the second carbon, NMR analysis is crucial for confirming the connectivity and chemical environment of each atom. In the dihydrochloride salt form, the amine groups are protonated to ammonium (B1175870) groups (-NH₃⁺), which significantly influences the chemical shifts of nearby protons and carbons.

The ¹H NMR spectrum of 2-Methylbutane-1,4-diamine dihydrochloride is expected to display distinct signals for each unique proton environment. The protonation of the amine groups leads to a downfield shift for protons on adjacent carbons (α-protons) due to the electron-withdrawing effect of the -NH₃⁺ group. The splitting of signals, governed by the n+1 rule, reveals the number of neighboring protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 (CH₂) | ~3.1 - 3.3 | Multiplet | 2H |

| H-2 (CH) | ~2.0 - 2.2 | Multiplet | 1H |

| H-3 (CH₂) | ~1.8 - 2.0 | Multiplet | 2H |

| H-4 (CH₂) | ~3.0 - 3.2 | Multiplet | 2H |

| H-5 (CH₃) | ~1.1 - 1.3 | Doublet | 3H |

| -NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | 6H |

H-1 and H-4 Protons: These protons are adjacent to the electron-withdrawing ammonium groups and are therefore expected to be the most deshielded of the aliphatic protons, appearing at approximately 3.0-3.3 ppm.

H-2 Proton: This methine proton, being adjacent to the methyl group and the C-1 and C-3 methylene (B1212753) groups, would likely appear as a complex multiplet.

H-3 Protons: This methylene group is further from the ammonium groups and would resonate at a more upfield position compared to H-1 and H-4.

H-5 Protons: The methyl group protons would be the most shielded, appearing as a doublet due to coupling with the H-2 proton.

-NH₃⁺ Protons: The protons of the two ammonium groups are expected to appear as a broad singlet at a significantly downfield shift. Their broadness is a result of rapid exchange with the solvent (if protic) and quadrupole broadening from the nitrogen atom.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule. Similar to ¹H NMR, carbons bonded to the ammonium groups will be shifted downfield.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₂) | ~40 - 45 |

| C-2 (CH) | ~30 - 35 |

| C-3 (CH₂) | ~25 - 30 |

| C-4 (CH₂) | ~38 - 43 |

| C-5 (CH₃) | ~15 - 20 |

C-1 and C-4: These carbons, being directly attached to the nitrogen atoms, are the most deshielded and are expected to resonate in the 38-45 ppm range.

C-2 and C-3: These carbons are part of the backbone and will appear at intermediate chemical shifts.

C-5: The methyl carbon will be the most shielded, appearing at the most upfield position.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Cross-peaks would be expected between H-1/H-2, H-2/H-3, H-3/H-4, and H-2/H-5, confirming the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the signals in the ¹H and ¹³C NMR spectra, for example, the proton signal at ~3.1-3.3 ppm (H-1) would correlate with the carbon signal at ~40-45 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be useful to confirm the position of the methyl group, for instance, by observing a correlation between the methyl protons (H-5) and the C-1 and C-3 carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, the key functional groups are the ammonium (-NH₃⁺) and alkyl (C-H) groups.

Predicted IR/Raman Data:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (in -NH₃⁺) | 3200 - 2800 | Strong, Broad |

| C-H Stretching (Alkyl) | 2960 - 2850 | Strong |

| N-H Bending (Asymmetric in -NH₃⁺) | 1620 - 1560 | Medium |

| N-H Bending (Symmetric in -NH₃⁺) | ~1500 | Medium |

| C-H Bending (Alkyl) | 1470 - 1370 | Medium |

N-H Stretching: The most prominent feature in the IR spectrum of an amine salt is the very broad and strong absorption band for the N-H stretching vibrations of the ammonium group, typically centered around 3000 cm⁻¹. chemicalbook.combldpharm.com This broadness is due to extensive hydrogen bonding.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups will appear as sharp peaks on top of the broad N-H stretching band. bldpharm.com

N-H Bending: The bending vibrations of the -NH₃⁺ group give rise to characteristic bands in the 1620-1500 cm⁻¹ region.

C-H Bending: The bending (scissoring and rocking) vibrations of the methylene and methyl groups will be observed in the fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For a dihydrochloride salt, the analysis is typically performed on the free base, as the salt dissociates upon vaporization and ionization. The molecular weight of the free base, 2-Methylbutane-1,4-diamine, is 102.18 g/mol .

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) for the free base at m/z = 102. The fragmentation pattern would be dictated by the stability of the resulting carbocations and radical species.

Predicted Fragmentation Pattern:

| m/z Value | Possible Fragment Ion | Notes |

| 102 | [C₅H₁₄N₂]⁺ | Molecular ion of the free base |

| 85 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |

| 73 | [CH₂(CH₂)₂NH₂]⁺ | Cleavage between C-1 and C-2 |

| 58 | [CH(CH₃)CH₂NH₂]⁺ | Cleavage between C-3 and C-4 |

| 44 | [CH₂NH₂]⁺ | Alpha-cleavage, a common fragmentation for primary amines |

| 30 | [CH₂NH₂]⁺ | Base peak, characteristic for primary amines |

A prominent fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For 2-Methylbutane-1,4-diamine, alpha-cleavage at either end of the molecule would result in a fragment with m/z = 30 or m/z = 44, which are often observed as significant peaks in the mass spectra of such compounds.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular structure, conformation, and intermolecular interactions of this compound.

Determination of Crystal Structures and Conformations

Single-crystal X-ray diffraction would be the primary technique used to elucidate the crystal structure. A suitable single crystal of this compound would be grown, typically by slow evaporation of a solvent, and then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected.

Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 820 |

| Z | 4 |

Note: This table is purely illustrative and not based on experimental data.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. An investigation into the polymorphism of this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates).

Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) would be employed to identify and characterize any different crystalline forms. Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates), would also be investigated.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Both gas and liquid chromatography could be applied to this compound, with the choice of method depending on the specific analytical requirements.

Gas Chromatography (GC) for Volatile Species

Due to the low volatility of the dihydrochloride salt, direct analysis by Gas Chromatography (GC) is generally not feasible. However, the free base, 2-Methylbutane-1,4-diamine, is more amenable to GC analysis. The analysis would typically involve the following steps:

Sample Preparation : Conversion of the dihydrochloride salt to the free base using a suitable base.

Derivatization : To improve volatility and chromatographic performance, the primary amine groups can be derivatized. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC Separation : The derivatized analyte would be injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The separation is based on the differential partitioning of the analyte between the mobile phase (an inert carrier gas) and the stationary phase.

Detection : A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS would provide both quantitative data and structural information, aiding in peak identification.

Illustrative GC Parameters for Derivatized 2-Methylbutane-1,4-diamine

| Parameter | Illustrative Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C |

Note: This table is for illustrative purposes and represents a typical starting point for method development.

Liquid Chromatography (LC) for Solution-Phase Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A common approach would be reversed-phase HPLC.

The compound can be analyzed directly or after derivatization to enhance detection. Since aliphatic amines lack a strong chromophore, UV detection can be challenging without derivatization. Therefore, derivatization with a UV-active or fluorescent tag is often employed. Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for the underivatized compound.

Purity assessment would involve developing a validated HPLC method capable of separating the main compound from any potential impurities, such as starting materials, by-products, or degradation products. The peak area of the main component relative to the total peak area would provide a measure of its purity.

Illustrative LC Parameters for this compound

| Parameter | Illustrative Value |

|---|---|

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water, B: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

Note: This table is for illustrative purposes and represents a typical starting point for method development.

Capillary Electrophoresis for Chiral Separations

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the enantioseparation of chiral molecules due to its high efficiency, resolution, and low sample consumption. The separation of the enantiomers of 2-Methylbutane-1,4-diamine, which possesses a chiral center at the second carbon atom, can be achieved by incorporating a chiral selector into the background electrolyte.

Research Findings:

While specific experimental data on the chiral separation of this compound is not extensively available in peer-reviewed literature, the methodology can be inferred from studies on structurally similar chiral amines and diamines. The general approach involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, leading to differences in their electrophoretic mobilities.

Cyclodextrins (CDs) and their derivatives are the most commonly employed chiral selectors in CE for the enantioseparation of a wide range of compounds, including amines. The hydrophobic cavity of the cyclodextrin (B1172386) can include the nonpolar part of the analyte molecule, while interactions between the hydroxyl groups on the rim of the CD and the functional groups of the analyte contribute to chiral recognition. For a primary diamine like 2-Methylbutane-1,4-diamine, the protonated amine groups can interact with negatively charged cyclodextrin derivatives, such as sulfated or carboxylated CDs, through electrostatic interactions, enhancing enantioselectivity.

The separation parameters that would be optimized for a hypothetical chiral separation of 2-Methylbutane-1,4-diamine enantiomers include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. A lower pH would ensure the diamine is fully protonated, making it suitable for interaction with anionic chiral selectors.

Hypothetical Capillary Electrophoresis Data for Chiral Separation:

The following interactive table presents a hypothetical set of experimental conditions and results for the chiral separation of 2-Methylbutane-1,4-diamine enantiomers, based on typical values observed for similar compounds.

| Parameter | Value |

| Capillary: | Fused Silica (B1680970), 50 µm i.d. |

| Total Length: | 60.2 cm |

| Effective Length: | 50.0 cm |

| Background Electrolyte: | 50 mM Phosphate Buffer |

| pH: | 2.5 |

| Chiral Selector: | 10 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin |

| Voltage: | 25 kV |

| Temperature: | 25 °C |

| Injection: | 50 mbar for 5 s |

| Detection: | Indirect UV, 214 nm |

| Migration Time (R-enantiomer): | 8.52 min |

| Migration Time (S-enantiomer): | 8.78 min |

| Resolution (Rs): | 2.1 |

This data is illustrative and intended to represent a typical outcome for the chiral separation of a small diamine using capillary electrophoresis with a cyclodextrin-based chiral selector.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing critical information for the confirmation of its empirical and molecular formula. For a salt like this compound, elemental analysis is crucial to verify the stoichiometric ratio of the diamine to hydrochloric acid.

Research Findings:

The theoretical elemental composition of this compound (C₅H₁₆Cl₂N₂) can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values are then obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. The chlorine content is typically determined by other methods, such as titration.

A close agreement between the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine and the calculated theoretical values provides strong evidence for the purity and the correct stoichiometric composition of the synthesized salt.

Data Table: Elemental Analysis of this compound

The table below shows the theoretical elemental composition of this compound and a set of representative experimental values that would be expected from analysis.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 34.30 | 34.25 |

| Hydrogen (H) | 9.21 | 9.15 |

| Nitrogen (N) | 15.99 | 15.92 |

| Chlorine (Cl) | 40.50 | 40.41 |

The experimental values are hypothetical and represent typical results that would confirm the stoichiometry of the compound.

Applications in Advanced Chemical and Biochemical Research

Coordination Chemistry and Metal Complexation

2-Methylbutane-1,4-diamine, as a bidentate ligand, possesses two nitrogen donor atoms that can coordinate with a central metal ion to form a stable chelate ring. The methyl group at the 2-position introduces chirality and steric bulk, which could influence the geometry and stereochemistry of the resulting metal complexes. However, a thorough search of scientific databases yields no specific studies on the coordination chemistry of this particular diamine.

Design and Synthesis of Metal-Diamine Complexes

While the synthesis of metal complexes with various diamines is a well-established field, there is no available literature detailing the design or synthesis of metal complexes specifically incorporating the 2-Methylbutane-1,4-diamine ligand. General methods for synthesizing such complexes would typically involve reacting the diamine dihydrochloride (B599025) with a suitable metal salt in an appropriate solvent, often with the addition of a base to deprotonate the ammonium (B1175870) groups of the ligand. The specific conditions would depend on the metal ion and the desired complex.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes typically involves techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and UV-Vis spectroscopy to determine the structure, bonding, and electronic properties of the complex. No such characterization data is available for any metal complex of 2-Methylbutane-1,4-diamine.

Catalysis

Chiral diamines are valuable ligands and organocatalysts in asymmetric synthesis. The chiral nature of 2-Methylbutane-1,4-diamine makes it a potential candidate for applications in asymmetric catalysis.

Role as Chiral Ligands in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, which can then induce enantioselectivity in a chemical reaction. Chiral diamines have been successfully employed as ligands in a variety of metal-catalyzed reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. Despite this precedent, there are no published reports on the use of 2-Methylbutane-1,4-diamine as a chiral ligand in any asymmetric catalytic transformation.

Organocatalytic Applications

Primary and secondary diamines can act as organocatalysts, for instance, in Michael additions and aldol (B89426) reactions, by forming chiral enamines or iminium ions with the substrates. The bifunctional nature of diamines can also allow for cooperative catalysis. A review of the literature indicates that the organocatalytic potential of 2-Methylbutane-1,4-diamine has not been explored or reported.

Mechanistic Studies in Catalytic Transformations

Diamine ligands are pivotal in the field of catalysis, particularly in asymmetric synthesis, where they can coordinate with metal centers to form chiral catalysts. These catalysts are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The chirality of 2-Methylbutane-1,4-diamine makes it a candidate for forming such complexes.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Diamines are valuable components in this field due to their ability to form hydrogen bonds and coordinate with other molecules.

Molecular Recognition and Assembly

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The amine groups in 2-Methylbutane-1,4-diamine can act as hydrogen bond donors, enabling it to participate in the formation of self-assembled structures. The chiral center of the molecule can introduce stereoselectivity into these interactions, leading to chiral discrimination in host-guest systems. nih.gov

While specific host-guest studies involving 2-Methylbutane-1,4-diamine are not prominent, research on similar diamines, such as N,N′-bis[4-(dimethylaminophenyl)methyl]butane-1,4-diamine with cucurbit[n]urils, demonstrates the potential for these molecules to form stable inclusion complexes. rsc.orgworktribe.com Such studies often employ techniques like NMR spectroscopy and isothermal titration calorimetry to characterize the binding events and stoichiometry of the host-guest complexes. rsc.orgworktribe.com

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.govsigmaaldrich.comnih.gov Diamines are frequently used as ligands in the synthesis of these materials due to their ability to bridge metal centers. The structure of 2-Methylbutane-1,4-diamine, with its two amine groups, allows it to act as a linker, potentially forming one-, two-, or three-dimensional networks. nih.gov

The incorporation of a chiral diamine like 2-Methylbutane-1,4-diamine into a MOF could impart chirality to the framework, which is highly desirable for applications in enantioselective separations and catalysis. The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the metal salt and the diamine ligand are reacted in a suitable solvent. acs.orgnih.govharding.edu Characterization of the resulting MOFs would involve techniques such as single-crystal X-ray diffraction to determine the structure and porosity. While specific MOFs based on 2-Methylbutane-1,4-diamine are not extensively documented, the principles of MOF synthesis suggest its viability as a building block. researchgate.net

Polymer Science and Materials Chemistry

In polymer science, diamines are fundamental building blocks for the synthesis of various polymers, most notably polyamides. They can also be employed to modify the properties of existing polymers through cross-linking.

Monomer in Polymerization Reactions

2-Methylbutane-1,4-diamine can serve as a monomer in condensation polymerization reactions. youtube.com When reacted with a dicarboxylic acid, it can form a polyamide, a class of polymers that includes materials like Nylon. savemyexams.comlibretexts.orgchemguide.co.ukchemhume.co.ukaskfilo.com The general reaction involves the formation of an amide bond between the amine group of the diamine and the carboxylic acid group of the diacid, with the elimination of water. chemguide.co.uk

The methyl group on the backbone of the polymer derived from 2-Methylbutane-1,4-diamine would influence the material's properties, such as its crystallinity, melting point, and mechanical strength. The synthesis of such a polyamide would typically involve heating the two monomers together, often in a two-step process involving the formation of a salt followed by polycondensation at elevated temperatures. chemguide.co.uk

Table 1: Potential Polyamide Synthesis

| Diamine Monomer | Dicarboxylic Acid Monomer | Resulting Polymer |

|---|---|---|

| 2-Methylbutane-1,4-diamine | Adipic acid | A novel polyamide |

Cross-linking Agent for Material Modification

The two amine groups of 2-Methylbutane-1,4-diamine allow it to function as a cross-linking agent for polymers containing reactive functional groups such as epoxides or anhydrides. paint.orgresearchgate.netresearchgate.net Cross-linking introduces a network structure into the polymer, which can significantly enhance its mechanical properties, thermal stability, and chemical resistance. nih.govmdpi.com

For example, it could be used to cross-link an epoxy resin, where the amine groups would react with the epoxide rings to form a rigid thermoset material. The extent of cross-linking and the resulting material properties can be controlled by the amount of diamine used and the reaction conditions. The effectiveness of a diamine as a cross-linker is often evaluated by measuring changes in the physical properties of the polymer, such as its glass transition temperature and solvent resistance. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Methylbutane-1,4-diamine dihydrochloride |

| 2-Methylbutane-1,4-diamine |

| N,N′-bis[4-(dimethylaminophenyl)methyl]butane-1,4-diamine |

| Adipic acid |

Precursor for Functional Coatings and Resins

The utility of this compound as a direct precursor in the synthesis of functional coatings and resins is not extensively documented in publicly available scientific literature. However, based on the fundamental principles of polymer chemistry and the known reactivity of similar diamine compounds, its potential role can be inferred. Diamines are crucial building blocks for two major classes of polymeric materials: polyamides and epoxy resins. chemguide.co.ukresearchgate.net

Polyamides:

Polyamides, commonly known as nylons, are synthesized through the condensation polymerization of a diamine with a dicarboxylic acid. libretexts.org The resulting polymer's properties are dictated by the specific monomers used. Theoretically, 2-Methylbutane-1,4-diamine could be reacted with various dicarboxylic acids to form novel polyamides. The presence of a methyl group on the butane (B89635) backbone would introduce asymmetry, potentially disrupting the crystalline structure that is characteristic of many polyamides. tue.nl This could lead to polymers with lower melting points, increased flexibility, and enhanced solubility in common solvents compared to polyamides derived from linear diamines like 1,4-butanediamine. Such characteristics could be advantageous in the formulation of specialized coatings and resins where high transparency and good adhesion are required.

Epoxy Resins:

While specific research on 2-Methylbutane-1,4-diamine in these applications is limited, the general principles of polymer science suggest its potential for creating materials with unique properties. Further research would be necessary to fully characterize the performance of coatings and resins derived from this particular diamine.

Biochemical and Biotechnological Research Tools

Probing Enzyme Mechanisms and Reaction Pathways

The application of this compound in the elucidation of enzyme mechanisms and reaction pathways is not well-documented. However, compounds with similar structures, specifically diamines, have been utilized as tools to study certain classes of enzymes, such as diamine oxidases. For instance, 1,4-diamino-2-butyne, an analog of a simple diamine, has been shown to be a mechanism-based inhibitor of pea diamine oxidase. google.com Mechanism-based inhibitors are compounds that are converted by the target enzyme into a reactive species that then inactivates the enzyme. This process provides valuable insights into the catalytic mechanism of the enzyme.

Given its structure as a substituted diamine, 2-Methylbutane-1,4-diamine could theoretically be investigated as a substrate, inhibitor, or modulator of enzymes that act on diamines. Enzymes such as ornithine decarboxylase, which is involved in polyamine biosynthesis, or various amine oxidases could be potential targets for such studies. The methyl group on the butane backbone could provide a structural probe to understand the steric and electronic requirements of the enzyme's active site.

Research in this area would involve synthesizing the diamine and testing its interaction with purified enzymes. Kinetic studies could determine if the compound acts as a substrate or an inhibitor (competitive, non-competitive, or uncompetitive). If it is an inhibitor, further studies could elucidate its mechanism of action. While no specific studies utilizing 2-Methylbutane-1,4-diamine for probing enzyme mechanisms have been found, its potential as a research tool in enzymology remains a possibility for future investigation.

Studying Protein-Ligand and Molecular Target Interactions

The study of protein-ligand interactions is fundamental to understanding biological processes and for the rational design of therapeutic agents. nih.gov While there is no specific literature detailing the use of this compound in protein-ligand interaction studies, its chemical structure suggests potential applications in this area. As a small, flexible molecule with two primary amine groups, it has the capacity to form hydrogen bonds and electrostatic interactions with protein targets.

Computational docking studies could be employed to predict the binding of 2-Methylbutane-1,4-diamine to the active sites of various proteins. Such in silico methods are valuable for screening potential ligands and for generating hypotheses about binding modes. researchgate.net Experimental techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could then be used to determine the precise binding orientation and to characterize the interactions at an atomic level.

The methyl group on the diamine could serve as a valuable structural determinant in these studies. By comparing the binding of 2-Methylbutane-1,4-diamine with that of its unsubstituted counterpart, 1,4-butanediamine (putrescine), researchers could probe the specific steric and hydrophobic interactions within a protein's binding pocket. This information can be critical for understanding the principles of molecular recognition and for the design of more potent and selective ligands.

Utilization in Specialized Cell Culture Media Formulations

Standard cell culture media are formulated to provide the essential nutrients for cell growth and proliferation in vitro. kashanu.ac.ir These formulations typically include amino acids, vitamins, inorganic salts, and a carbon source like glucose. threebond.co.jp While there is no evidence to suggest that this compound is a standard component of commercially available cell culture media, the broader class of diamines and polyamines are known to play important roles in cell growth and differentiation.

Polyamines, such as putrescine (1,4-butanediamine), spermidine, and spermine, are essential for cell proliferation and are often included in specialized media formulations, particularly for fastidious cell lines or for studies focused on the regulation of cell growth. Given that 2-Methylbutane-1,4-diamine is a structural analog of putrescine, it could potentially be investigated as a substitute or a modulator of polyamine metabolism in cell culture.

Research in this area would involve supplementing standard media with varying concentrations of 2-Methylbutane-1,4-diamine and observing the effects on cell viability, proliferation rates, and morphology. Such studies could reveal whether this compound can be utilized by cells in a manner similar to natural polyamines or if it has any cytotoxic or cytostatic effects. This information could be valuable for the development of new, specialized cell culture media for specific research applications.

Intermediate in Biosynthetic Pathways of Natural Products (e.g., alkaloids)

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. researchgate.net The biosynthesis of many alkaloids involves diamines as key precursors. For example, putrescine (1,4-butanediamine) is a well-established precursor in the biosynthesis of pyrrolizidine (B1209537) and tropane (B1204802) alkaloids. While there is no direct evidence in the available literature to suggest that 2-Methylbutane-1,4-diamine is a natural intermediate in the biosynthesis of any known alkaloids, its structural similarity to putrescine makes it an interesting subject for theoretical consideration and potential experimental investigation.

The biosynthesis of alkaloids is a complex process involving a series of enzymatic reactions that modify the initial precursor. mdpi.com If 2-Methylbutane-1,4-diamine were to be an intermediate, it would likely be formed from a modified amino acid precursor. Subsequent enzymatic reactions, such as oxidation, cyclization, and further modifications, would then lead to the final alkaloid structure.

The study of biosynthetic pathways often involves feeding isotopically labeled precursors to an organism and then tracing the incorporation of the label into the final natural product. A similar approach could be used to investigate the potential role of 2-Methylbutane-1,4-diamine as a precursor. While currently speculative, the exploration of unnatural diamines in biosynthetic pathways could lead to the discovery of novel alkaloids with interesting biological activities.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the electronic landscape of a molecule. For 2-Methylbutane-1,4-diamine dihydrochloride (B599025), these studies would typically employ methods like Density Functional Theory (DFT) to elucidate the distribution of electrons and predict various molecular properties. The protonation of the two amine groups in the dihydrochloride salt significantly alters the electronic structure compared to the neutral diamine.

The presence of the positively charged ammonium (B1175870) groups (-NH3+) induces a strong electrostatic potential, influencing the entire carbon backbone. Key areas of investigation include the calculation of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial for understanding the molecule's stability and potential reactivity. Quantum chemical calculations for protonated aliphatic amines show that protonation leads to a notable change in the electronic properties. semanticscholar.org

Table 1: Predicted Electronic Properties of 2-Methylbutane-1,4-diammonium Cation (Note: The following data is illustrative, based on typical values for similar protonated short-chain diamines, as specific computational studies on 2-Methylbutane-1,4-diamine dihydrochloride are not widely available in public literature.)

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | +2.0 eV | Represents the energy of the lowest energy state for an accepted electron; related to electron affinity. |

| HOMO-LUMO Gap | 10.5 eV | A large gap suggests high kinetic stability and low chemical reactivity, characteristic of saturated alkylammonium salts. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule, arising from the separation of positive and negative charges. |

These calculations would reveal how the methyl group at the second carbon position creates a subtle asymmetry in the charge distribution along the butane (B89635) chain.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. For the flexible backbone of this compound, this analysis is key to identifying the most stable, low-energy conformations. The study of energetics between different rotamers helps in understanding the stability of various isomers by considering spatial orientation and through-space interactions. lumenlearning.com

The rotation around the C-C bonds of the butane chain leads to various staggered and eclipsed conformations. The interactions between the bulky ammonium groups, the methyl group, and hydrogen atoms determine the relative energies of these conformers. Of particular interest are the gauche and anti arrangements of the two ammonium groups relative to each other. The principles learned from the conformational analysis of molecules like 2-methylbutane can be applied, where steric hindrance from methyl groups leads to distinct energy minima and maxima upon bond rotation. lumenlearning.com

A potential energy surface (PES) can be generated by systematically rotating the dihedral angles of the carbon backbone and calculating the energy at each point. This landscape would likely show that conformations minimizing the steric repulsion between the terminal -NH3+ groups and the C2-methyl group are energetically favored. The anti-periplanar conformation, where the two ammonium groups are farthest apart, is expected to be a significant low-energy state.

Table 2: Relative Energies of Key Conformers for the 2-Methylbutane-1,4-diammonium Cation (Note: This table presents hypothetical energy values to illustrate the expected conformational preferences based on general principles of steric interactions in alkanes. Specific calculations for this molecule are required for precise values.)

| Conformer Description (Relative position of -NH3+ groups) | Dihedral Angle (N-C1-C4-N) | Relative Energy (kJ/mol) | Key Interactions |

| Anti | ~180° | 0 (Global Minimum) | Minimized steric repulsion between terminal groups. |

| Gauche | ~60° | 5-8 | Moderate steric interaction between the ammonium groups. |

| Eclipsed | 0° | >20 (Energy Maximum) | High steric and torsional strain due to proximity of bulky groups. |

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its interactions with its environment, such as a solvent. For this compound, an MD simulation would typically model the diammonium cation and chloride anions in a box of water molecules.

These simulations can reveal the structure of the hydration shells around the charged ammonium groups. Water molecules are expected to form strong, ordered hydrogen bonds with the -NH3+ protons. The simulation would also show how the hydrophobic alkyl chain and methyl group influence the local water structure. The chloride ions would be solvated as well, and the simulation would capture the dynamic ion-pairing between the diammonium cation and the chloride anions in solution. mdpi.comnih.gov

Key outputs from MD simulations include radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. The N-O RDF (from -NH3+ to water's oxygen) would show a sharp peak at a short distance, indicating a well-defined first solvation shell. The study of such systems can elucidate how salts influence the properties of the bulk solution.

Prediction of Reactivity and Spectroscopic Properties

Computational chemistry is a powerful tool for predicting reactivity and spectroscopic signatures. nih.gov For this compound, the reactivity is expected to be low due to the saturated alkyl structure and the stable ammonium cations. However, the molecule's acidic N-H protons could participate in hydrogen bonding and acid-base reactions under appropriate conditions.

QM calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated. The presence of the electron-withdrawing -NH3+ groups would cause a downfield shift for adjacent protons and carbons. The chiral center at C2 would make the adjacent methylene (B1212753) protons diastereotopic, potentially leading to distinct signals.

Infrared (IR) Spectroscopy: Vibrational frequencies corresponding to different bond stretches and bends can be computed. Key predicted peaks would include the N-H stretching and bending modes of the ammonium groups, as well as the C-H and C-C vibrations of the alkyl backbone.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative frequency ranges for the functional groups present. Actual values would be obtained from specific DFT frequency calculations.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | -NH3+ | 3000 - 3300 |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 |

| N-H Bend (Asymmetric) | -NH3+ | 1600 - 1650 |

| N-H Bend (Symmetric) | -NH3+ | 1500 - 1550 |

Design of Novel Diamine-Based Structures

The structure of 2-Methylbutane-1,4-diamine serves as a chiral building block for the design of more complex molecules. Computational methods can be used to design novel structures based on this scaffold for various applications, such as chiral ligands for asymmetric catalysis or as monomers for specialty polymers. nih.gov

By computationally modifying the parent structure—for example, by adding functional groups or incorporating it into a larger ring system—researchers can predict the properties of the resulting novel molecules before attempting their synthesis. For instance, the diamine could be used to design new chiral "proton sponges," which are superbases with unique properties. acs.orgacs.org Computational screening could assess the steric and electronic effects of modifications on properties like basicity, ligand-metal binding affinity, or conformational rigidity. This in silico design process accelerates the discovery of new molecules with desired functions, saving significant time and resources in the laboratory. rsc.org

Future Research Avenues and Emerging Trends

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of chiral diamines is a significant area of research in organic chemistry. acs.org Future efforts concerning 2-Methylbutane-1,4-diamine dihydrochloride (B599025) are likely to focus on developing more efficient, scalable, and enantiomerically pure synthetic routes. While classical methods may be employed, cutting-edge strategies are being explored to improve yield, reduce waste, and control stereochemistry.

Key research directions include:

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in the formation of the diamine is a promising avenue. This could involve the asymmetric reduction of imines or other nitrogen-containing functional groups. Synergistic catalysis, combining transition-metal photosensitizers with chiral catalysts, has shown success in creating highly substituted 1,2-diamines and could be adapted for 1,4-diamines. organic-chemistry.org

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis can offer high enantioselectivity under mild reaction conditions. Researchers are increasingly looking to engineer metabolic pathways in microorganisms to produce diamines from renewable feedstocks, which aligns with green chemistry principles. asm.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature and pressure, leading to higher yields and purity. This methodology is particularly suited for scaling up the production of fine chemicals like 2-Methylbutane-1,4-diamine dihydrochloride.

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope. | Catalyst cost and sensitivity, optimization required. |

| Biocatalysis | High stereospecificity, environmentally friendly conditions. | Enzyme stability, limited substrate scope, complex purification. asm.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. | High initial equipment cost, potential for clogging. |

Exploration of Undiscovered Chelation Properties

Diamine ligands are well-known for their ability to form stable complexes with metal ions through chelation. nih.govncert.nic.in The spacing of the amine groups in 2-Methylbutane-1,4-diamine allows it to act as a bidentate ligand, forming a stable seven-membered ring with a coordinated metal center. This "chelate effect" results in complexes that are significantly more stable than those formed with analogous monodentate amine ligands. ncert.nic.inyoutube.com

Future research will likely investigate:

Coordination with Various Metal Ions: A systematic study of the coordination chemistry of 2-Methylbutane-1,4-diamine with a wide range of transition metals (e.g., copper, platinum, ruthenium) and lanthanides is needed. mdpi.com This will help in understanding the stability constants, coordination geometry, and electronic properties of the resulting metal complexes.

Influence of the Methyl Group: The methyl group at the 2-position introduces a chiral center and steric bulk. Research is needed to determine how this influences the thermodynamics and kinetics of complex formation, as well as the stereochemistry of the resulting metal complex. This structural feature could be exploited for enantioselective recognition or catalysis.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the structures and properties of potential metal complexes, guiding experimental efforts and providing deeper insight into bonding and reactivity.

Advanced Applications in Bioinorganic Chemistry

The intersection of coordination chemistry and medicine offers significant opportunities for 2-Methylbutane-1,4-diamine. Vicinal diamines are recognized as privileged structural elements in many biologically active compounds. researchgate.net Platinum complexes containing chiral diamine ligands, for instance, have been investigated as potential anticancer agents.

Emerging trends in this area include:

Development of Novel Metallodrugs: Following the success of cisplatin, researchers are designing new metal-based therapeutics with improved efficacy and reduced side effects. A study on enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes demonstrated significant cytotoxicity against breast and prostate cancer cell lines. researchgate.net This suggests that platinum(II) complexes of 2-Methylbutane-1,4-diamine could also exhibit potent antiproliferative activity, warranting further investigation.

Diagnostic Agents: Metal complexes of this diamine could be developed as contrast agents for Magnetic Resonance Imaging (MRI) or as radiopharmaceuticals for Positron Emission Tomography (PET) imaging, depending on the choice of the metal center.

Enzyme Inhibition: The ability of the diamine to chelate metal ions could be harnessed to target metalloenzymes, which play crucial roles in many diseases.

Table 2: Potential Bioinorganic Applications

| Application Area | Rationale | Metal Ion Candidates |

|---|---|---|

| Anticancer Agents | Chiral diamine ligands can influence cytotoxicity and overcome resistance. researchgate.net | Platinum(II), Ruthenium(II/III), Gold(I/III) |

| Medical Imaging | Paramagnetic or radioactive metal complexes for diagnostics. | Gadolinium(III), Technetium-99m, Gallium-68 |

| Enzyme Inhibition | Chelation of active-site metal ions in metalloenzymes. | Zinc(II), Copper(II), Iron(II/III) |

Integration into Nanomaterials and Smart Materials

Ligands play a critical role in the synthesis and stabilization of nanoparticles, controlling their size, shape, and surface properties. mdpi.comacs.org Organic ligands with functional groups like amines are essential for creating stable colloidal dispersions and for imparting specific functionalities. mdpi.com

Future research is expected to explore:

Surface Functionalization of Nanoparticles: 2-Methylbutane-1,4-diamine can be used as a capping agent to stabilize metal or semiconductor nanoparticles. The two amine groups provide strong anchoring to the nanoparticle surface, while its small size can allow for close packing of particles in thin films, potentially improving conductivity. mdpi.com

Chiral Nanomaterials: The inherent chirality of the ligand could be transferred to the nanoparticle surface, creating materials with unique optical or catalytic properties for applications in sensing and asymmetric catalysis.

Stimuli-Responsive Materials: The amine groups are pH-sensitive; they will be protonated at low pH and deprotonated at high pH. This property can be used to create "smart" materials, such as hydrogels or polymer films, that change their structure or properties in response to pH changes. nih.gov These materials could have applications in drug delivery or as sensors.

Synergistic Approaches with Other Disciplines